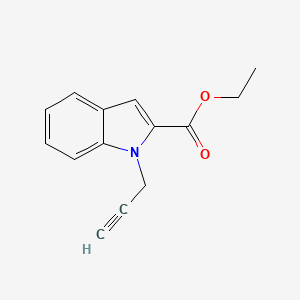
ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate typically involves the N-alkylation of indole derivatives. One common method is the reaction of ethyl indole-2-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under phase-transfer catalysis conditions . The product is then purified by recrystallization from an appropriate solvent, such as diisopropyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. The propargyl group is known to be a key functional group in many biologically active molecules, potentially contributing to the compound’s activity by interacting with enzymes or receptors involved in cellular processes .
Comparison with Similar Compounds
Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate can be compared with other indole derivatives and propargyl-containing compounds:
Methyl 1-(prop-2-yn-1-yl)-1H-indole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds with similar propargyl groups but different core structures.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Compounds with similar propargyl groups but different aromatic systems.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 1-prop-2-ynylindole-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-3-9-15-12-8-6-5-7-11(12)10-13(15)14(16)17-4-2/h1,5-8,10H,4,9H2,2H3 |
InChI Key |
WNLWXBRYKOFJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















